molecular formula C15H15ClN4OS B2987921 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172867-99-0

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2987921
CAS RN: 1172867-99-0
M. Wt: 334.82
InChI Key: LCJRXOJPMDUENS-UHFFFAOYSA-N
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Description

Compounds containing a benzo[d]thiazol-2-yl group have been studied for their potential biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used in the synthesis of some derivatives .


Molecular Structure Analysis

The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

The reactions of these compounds are often monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts by inhibiting the COX enzymes . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds produced by COX enzymes . These compounds play a significant role in inflammation and pain signaling.

Pharmacokinetics

It’s worth noting that thiazole, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of COX enzymes by N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This can lead to a reduction in inflammation and pain signaling, as these compounds are involved in these processes .

Action Environment

The action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.

Future Directions

Research into compounds with a benzo[d]thiazol-2-yl group is ongoing, with a focus on developing new compounds related to this scaffold that can act as drug molecules with lesser side effects .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-4-20-11(7-9(3)19-20)14(21)18-15-17-12-8(2)5-6-10(16)13(12)22-15/h5-7H,4H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJRXOJPMDUENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

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